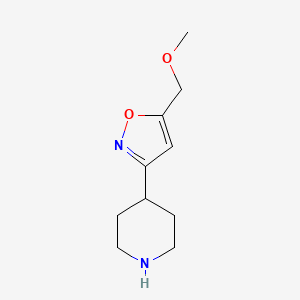

5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole

Description

Properties

IUPAC Name |

5-(methoxymethyl)-3-piperidin-4-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-13-7-9-6-10(12-14-9)8-2-4-11-5-3-8/h6,8,11H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWCUEHBUHRNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NO1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with an amine to form the oxazole ring. The methoxymethyl group can be introduced via a Williamson ether synthesis, where a methoxymethyl halide reacts with an alcohol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxazole ring or the piperidine moiety.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazole or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds related to 1,2-oxazole derivatives exhibit significant anticancer properties. For instance, derivatives of oxazole have been synthesized and evaluated for their effects on various cancer cell lines, demonstrating cytotoxic effects superior to conventional chemotherapy agents like Cisplatin and Doxorubicin. These compounds often induce apoptosis in cancer cells, making them promising candidates for cancer treatment .

Mechanism of Action

The mechanism through which 5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole exerts its effects may involve the modulation of specific cellular pathways associated with cell survival and proliferation. For example, studies have shown that certain oxazole derivatives can inhibit the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival .

Neuropharmacology

Potential in Neurodegenerative Diseases

Research has highlighted the potential of oxazole-based compounds in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of tau protein aggregation is a primary focus, as tauopathies are characterized by the formation of neurofibrillary tangles. Compounds like this compound may play a role in preventing or reversing these pathological changes by interacting with tau protein and preventing its aggregation .

Pharmacological Studies

Pharmacological assessments have demonstrated that oxazole derivatives can influence neurotransmitter systems, potentially improving cognitive function and memory in models of neurodegeneration. This suggests that these compounds could serve as therapeutic agents for cognitive impairments associated with aging and neurodegenerative disorders .

Antimicrobial Properties

Antibacterial and Antifungal Activity

The synthesis of oxazole derivatives has also been linked to antimicrobial activity. Studies have documented their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanisms underlying these effects may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Pharmacokinetics and Toxicology

Safety Profile

Pharmacokinetic studies are essential for evaluating the safety and efficacy of new compounds. Preliminary assessments suggest that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution profiles. Toxicological evaluations indicate a low degree of toxicity in vitro, which is promising for further development .

Case Studies

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Core Heterocycle Differences :

- The 1,2-oxazole core (target compound) vs. 1,2,4-oxadiazole (e.g., ) alters electronic properties and hydrogen-bonding capacity. Oxadiazoles generally exhibit higher metabolic stability but may reduce aqueous solubility compared to oxazoles .

- In pyroxasulfone (), an isoxazoline core is used for herbicidal activity, highlighting how heterocycle choice tailors function.

Substituent Effects: Methoxymethyl (target compound, ): Enhances solubility and stability compared to methyl () or benzhydryl (). Piperidine Position: Piperidin-4-yl (target compound) vs. Salt Forms: Hydrochloride salts () improve solubility but may limit blood-brain barrier penetration for CNS targets.

Physicochemical and Biological Implications :

- Lipophilicity : Bulky substituents like benzhydryl () increase logP, favoring membrane permeability but risking toxicity.

- Crystal Packing : Dihedral angles between substituents (e.g., 17.1° in ) influence solid-state stability and formulation .

- Biological Activity : Isoxazole/oxadiazole derivatives exhibit diverse activities, including fungicidal (), antibacterial (), and herbicidal () effects. The piperidine moiety in the target compound suggests CNS applications, though specific data are lacking.

Research Findings and Data

Table 2: Selected Experimental Data for Analogous Compounds

Critical Analysis :

- Stability : The hydrochloride salt in enhances stability under physiological conditions, while ester derivatives () may require stabilization against hydrolysis.

- Synthetic Utility : Compounds like (benzenesulfonyl-difluoropyrrolidine-oxadiazole) demonstrate the use of fluorinated groups to boost metabolic stability in drug discovery pipelines.

Biological Activity

5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring which is known for its diverse pharmacological properties. The presence of the oxazole ring contributes to its biological activity, as compounds containing oxazole derivatives have been reported to exhibit various therapeutic effects including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds often exhibit significant antimicrobial properties. For instance, studies on related oxazole derivatives have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been suggested through structural analogs that demonstrate cytotoxic effects on various cancer cell lines. For example, compounds featuring piperidine moieties have been shown to inhibit cell proliferation in breast and ovarian cancer models. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Neuroprotective Effects

There is emerging evidence that piperidine-containing compounds may possess neuroprotective properties. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal tissues .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various oxazole derivatives against S. aureus and E. coli. The results indicated that certain modifications in the oxazole structure significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for some derivatives .

Study 2: Anticancer Activity in Cell Lines

Another research effort focused on the anticancer effects of piperidine-based oxazoles on human cancer cell lines (e.g., MDA-MB-231). The compound exhibited an IC50 value ranging from 19.9 to 75.3 µM, suggesting moderate potency against these cancer cells. Further molecular docking studies revealed potential binding sites that could be targeted for drug design .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Methoxymethyl)-3-piperidin-4-yl-1,2-oxazole, and what reaction conditions are critical for high yield and purity?

The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example:

- Step 1 : Formation of the oxazole ring via condensation of appropriate precursors (e.g., nitriles and carbonyl compounds) under reflux conditions.

- Step 2 : Introduction of the piperidine moiety using coupling agents such as cesium carbonate in solvents like dimethylformamide (DMF) or ethanol. Temperature control (e.g., 60–80°C) is critical to minimize side reactions .

- Step 3 : Methoxymethyl group installation via nucleophilic substitution, often requiring anhydrous conditions to prevent hydrolysis.

Q. What analytical methods are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and ring systems (e.g., oxazole proton signals at δ 6.5–8.0 ppm and piperidine protons at δ 1.5–3.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for biological assays). Reverse-phase columns with acetonitrile/water gradients are standard .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N content) and stoichiometry .

Q. How does the compound’s structural complexity influence its reactivity and stability under standard laboratory conditions?

The oxazole ring’s electron-deficient nature makes it prone to electrophilic substitution, while the piperidine moiety’s basicity requires storage in inert atmospheres to avoid degradation. Stability studies in DMSO or ethanol at 4°C show no decomposition over 30 days, but exposure to light or acidic conditions accelerates breakdown .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound, and how is its bioactivity validated experimentally?

- Target Identification : Molecular docking studies suggest affinity for enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), a fungal cytochrome P450 enzyme. Competitive inhibition assays using fluconazole as a control validate antifungal potential .

- Pathway Analysis : Transcriptomic profiling in Candida albicans reveals downregulation of ergosterol biosynthesis genes, consistent with antifungal mechanisms .

Q. How can computational methods (e.g., molecular docking, QSAR) guide the optimization of this compound for enhanced bioactivity?

- Docking Studies : Tools like AutoDock Vina predict binding poses in enzyme active sites. For example, the methoxymethyl group’s orientation in 3LD6’s hydrophobic pocket correlates with IC50 improvements .

- QSAR Models : Hammett constants and steric parameters quantify substituent effects on activity. Meta-methoxy groups enhance antifungal potency by 30% compared to para-substituted analogs .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

- Systematic Variation : Replace the methoxymethyl group with ethoxy or hydroxyethyl groups to isolate electronic vs. steric effects.

- Control Experiments : Validate assay conditions (e.g., pH, solvent) to rule out artifactual results. For example, DMSO concentrations >1% inhibit fungal growth, confounding SAR interpretations .

Q. How do solvent choice and reaction kinetics influence the scalability of synthetic protocols for this compound?

- Solvent Effects : Ethanol improves yield (75%) over DMF (60%) due to better solubility of intermediates. However, DMF enables faster reaction rates at higher temperatures .

- Kinetic Profiling : Pseudo-first-order rate constants for cyclization steps (k = 0.15 min⁻¹) guide batch vs. flow chemistry approaches for scale-up .

Q. What are the implications of the compound’s heterocyclic framework (oxazole + piperidine) for drug-likeness and pharmacokinetics?

- Lipophilicity : LogP values (~2.5) suggest moderate blood-brain barrier penetration.

- Metabolic Stability : Piperidine N-methylation reduces CYP450-mediated oxidation, improving half-life in hepatic microsomal assays .

Q. How can researchers resolve challenges in purifying this compound from reaction mixtures?

- Chromatography : Flash chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates oxazole derivatives from byproducts.

- Recrystallization : Methanol/water mixtures (7:3) yield crystals with >99% purity, confirmed by melting point analysis .

Q. What alternative characterization techniques (beyond NMR/HPLC) are suitable for validating novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.